Octamylamine

Catalog No.
S537945
CAS No.
502-59-0
M.F
C13H29N
M. Wt
199.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octamylamine

CAS Number

502-59-0

Product Name

Octamylamine

IUPAC Name

6-methyl-N-(3-methylbutyl)heptan-2-amine

Molecular Formula

C13H29N

Molecular Weight

199.38 g/mol

InChI

InChI=1S/C13H29N/c1-11(2)7-6-8-13(5)14-10-9-12(3)4/h11-14H,6-10H2,1-5H3

InChI Key

RRWTWWBIHKIYTH-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Octamylamine

Canonical SMILES

CC(C)CCCC(C)NCCC(C)C

The exact mass of the compound Octamylamine is 199.23 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Octamylamine (N-isopentyl-1,5-dimethylhexylamine) is a highly branched, lipophilic secondary amine (XLogP3 = 4.5) with a high boiling point (229.3 °C). While historically recognized as a pharmaceutical active ingredient for antispasmodic applications, its structural profile—combining significant steric bulk around a strongly basic nitrogen (pKa ~10.95)—makes it a valuable specialized reagent. In procurement and chemical processing, it serves as a robust, non-volatile organic base, a highly lipophilic extractant, and a sterically demanding intermediate for the synthesis of complex active compounds and specialized ligands [1].

Substituting Octamylamine with common secondary amines like diisopropylamine (DIPA) or dihexylamine often leads to process failures. DIPA provides steric hindrance but its low boiling point (84 °C) restricts its use in high-temperature reactions without pressurized equipment. Conversely, while dihexylamine offers a higher boiling point, its linear alkyl chains lack the critical steric shielding required to prevent unwanted nucleophilic side reactions. Furthermore, primary amine precursors like 1,5-dimethylhexylamine exhibit different reactivity profiles and lower lipophilicity, making them unsuitable for specialized biphasic extractions or phase-transfer applications where Octamylamine's specific branched architecture ensures optimal organic-phase retention and selectivity [1].

Thermal Processability and Low Volatility in High-Temperature Synthesis

For industrial scale-up, reagent volatility is a major safety and yield concern. Octamylamine exhibits a boiling point of 229.3 °C, vastly exceeding the thermal limits of common sterically hindered bases like diisopropylamine (DIPA, BP 84 °C). This 145 °C difference allows Octamylamine to be utilized in high-temperature reflux conditions (e.g., in toluene or xylene) without the need for high-pressure reactors, reducing equipment costs and minimizing evaporative losses during prolonged synthetic steps.

Evidence DimensionBoiling point and thermal processability
Target Compound DataOctamylamine (BP 229.3 °C)
Comparator Or BaselineDiisopropylamine (DIPA) (BP 84 °C)
Quantified Difference+145.3 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Enables safe, unpressurized high-temperature synthesis, lowering equipment overhead and reducing reagent loss.

Enhanced Lipophilicity for Biphasic Extraction and Phase-Transfer

The dual branched chains (isopentyl and 1,5-dimethylhexyl) of Octamylamine confer exceptional lipophilicity, with an XLogP3 of 4.5. In contrast, its primary amine precursor, 1,5-dimethylhexylamine, has a significantly lower logP (approx. 2.6). This nearly two-log unit difference translates to a vastly superior partition coefficient in non-polar organic solvents. In biphasic extraction workflows or phase-transfer catalysis, Octamylamine remains strictly in the organic phase, preventing emulsion formation and minimizing aqueous-phase product loss [1].

Evidence DimensionLipophilicity (XLogP3)
Target Compound DataOctamylamine (XLogP3 = 4.5)
Comparator Or Baseline1,5-Dimethylhexylamine (LogP ~2.6)
Quantified Difference~1.9 log unit increase in lipophilicity
ConditionsOctanol-water partition coefficient prediction

Ensures quantitative retention in the organic phase during aqueous workups, maximizing yield in liquid-liquid extractions.

Steric Shielding and Controlled Basicity

Octamylamine acts as a strong base (predicted pKa 10.95) but its nitrogen center is heavily shielded by alpha- and beta-branching on its alkyl chains. Compared to linear secondary amines like dihexylamine, this steric bulk significantly reduces its nucleophilicity. Consequently, when used as an organic base or acid scavenger in sensitive alkylation or acylation reactions, Octamylamine minimizes competitive side-product formation (e.g., unwanted tertiary amine byproducts), ensuring higher purity of the target active pharmaceutical ingredients (APIs) .

Evidence DimensionBasicity and Steric Bulk
Target Compound DataOctamylamine (pKa 10.95, highly branched)
Comparator Or BaselineDihexylamine (Linear, unhindered)
Quantified DifferenceEquivalent basicity but significantly reduced nucleophilic attack rates due to branching
ConditionsOrganic synthesis (alkylation/acylation scavenging)

Provides strong basicity without competitive nucleophilicity, improving yields and purity profiles in sensitive coupling reactions.

High-Temperature Organic Base Scavenging

Due to its high boiling point (229.3 °C) and strong basicity, Octamylamine is the ideal non-nucleophilic acid scavenger for high-temperature cross-coupling or acylation reactions where volatile bases like DIPA would be lost to evaporation [1].

Specialized Biphasic Extraction Workflows

Its extreme lipophilicity (XLogP3 = 4.5) makes it highly effective as a stationary or mobile phase extractant for heavy metals or complex organic acids in industrial liquid-liquid extraction systems, ensuring minimal aqueous phase bleed [1].

Sterically Hindered Ligand Synthesis

The unique highly branched structure (isopentyl and 1,5-dimethylhexyl groups) serves as a premium precursor for synthesizing sterically demanding tertiary amines, phase-transfer catalysts, or specialized metal-binding ligands where precise spatial control is required[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

199.229999929 Da

Monoisotopic Mass

199.229999929 Da

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S0737084O9

Other CAS

502-59-0

Wikipedia

Octamylamine

Dates

Last modified: 08-15-2023
1: Lee SH, Slattery JT. Cytochrome P450 isozymes involved in lisofylline metabolism to pentoxifylline in human liver microsomes. Drug Metab Dispos. 1997 Dec;25(12):1354-8. PubMed PMID: 9394024.

Explore Compound Types